1H-Pyrrole-2,5-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrole-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c5-3-1-2-4(6)7-3/h1-2,7H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHBLOXMPLUXQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596247 | |
| Record name | 1H-Pyrrole-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29212-51-9 | |
| Record name | 1H-Pyrrole-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Pyrrole 2,5 Diamine and Its Derivatives
Approaches to the 1H-Pyrrole-2,5-diamine Core Structure
The foundational structure of this compound can be accessed through several primary synthetic routes. These methods focus on establishing the diamino-substituted pyrrole (B145914) ring, either by modifying a pre-existing pyrrole or by constructing the ring from acyclic precursors.
A prominent method for the synthesis of 2,5-diaminopyrrole derivatives involves the chemical reduction of corresponding 2,5-diazido-pyrrole precursors. The azido (B1232118) group serves as a reliable synthetic equivalent of an amine, which can be unmasked in a final step. nottingham.ac.ukresearchgate.net This approach is advantageous as the energetic azide (B81097) functional group can be carried through multiple synthetic steps before its conversion. nottingham.ac.uk
One documented example is the synthesis of 2,5-diamino-1-(N-substituted phenyl)-1H-pyrrole-3,4-dicarbaldehydes. derpharmachemica.com The process starts with a 2,5-dichloro-1-(N-substituted phenyl)-1H-pyrrole-3,4-dicarbaldehyde, which is converted to the 2,5-diazido derivative. derpharmachemica.com The subsequent reduction of the diazide yields the target 2,5-diamino compound. derpharmachemica.com A variety of reducing systems can be employed for the azide-to-amine conversion, including iron sulfate (B86663) heptahydrate in ammonia, which can provide quantitative yields of the corresponding amino compounds. researchgate.net This reduction is often clean and efficient. derpharmachemica.com The azido-reductive cyclization strategy has been noted for its utility in synthesizing various heterocycles, including pyrrole derivatives. researchgate.net Furthermore, chemoenzymatic cascades have been developed where an enzyme-catalyzed azide reduction is followed by a spontaneous Knorr pyrrole synthesis. nih.gov
Table 1: Synthesis of 2,5-Diaminopyrrole Derivatives via Azide Reduction derpharmachemica.com
| Precursor | Product | Yield (%) |
|---|---|---|
| 2,5-diazido-1-phenyl-1H-pyrrole-3,4-dicarbaldehyde | 2,5-diamino-1-phenyl-1H-pyrrole-3,4-dicarbaldehyde | 85 |
| 2,5-diazido-1-(4-methyl phenyl)-1H-pyrrole-3,4-dicarbaldehyde | 2,5-diamino-1-(4-methyl phenyl)-1H-pyrrole-3,4-dicarbaldehyde | 71 |
This table illustrates the yields obtained in the final reduction step to produce N-substituted 2,5-diaminopyrrole derivatives.
Condensation reactions provide a direct route to pyrrole diamine systems. For instance, the synthesis of highly substituted this compound derivatives has been achieved through the reaction of dichlorodialdehydes with various aryl amines. jocpr.com Specifically, succinamides can be transformed into 2,5-dichloro-3,4-diformyl(N-substituted)-4-hydropyrroles via the Vilsmeier-Haack reaction. jocpr.com These intermediates then react with an excess of aryl amines in ethanolic HCl to produce complex diamine hydrochlorides, such as 3,4-bis((E)-(arylimino)methyl)-N2,N5,1-tris(aryl)-1H-pyrrole-2,5-diamine hydrochlorides, in good yields. jocpr.com
Synthesis via Reduction of Azido-Functionalized Pyrrole Precursors
Strategies for N-Substitution and Ring Functionalization of this compound Derivatives
Functionalization of the this compound scaffold can be achieved either by direct modification of the diamine or by incorporating substituted reactants during the initial ring synthesis.
While direct N-functionalization of the parent this compound is a plausible synthetic route, many reported syntheses achieve substitution by using N-substituted precursors from the outset. For example, the synthesis of 2,5-diamino-1-(N-substituted phenyl)-1H-pyrrole-3,4-dicarbaldehydes begins with N-substituted succinimides, carrying the substituent through the entire reaction sequence. derpharmachemica.comjocpr.com This pre-functionalization strategy is common in pyrrole chemistry to control regioselectivity and achieve specific substitution patterns.
The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org This reaction has been effectively adapted to use diamines as the amine source, leading to the formation of mono- and bis-pyrrole derivatives. rhhz.networdpress.comresearchgate.net
When a diamine reacts with a 1,4-diketone like hexane-2,5-dione, the stoichiometry and reaction conditions can be controlled to selectively produce either the mono-pyrrole or the bis-pyrrole product. researchgate.netresearchgate.net For example, the reaction of ortho-phenylenediamine with hexane-2,5-dione can lead to both mono- and bis-pyrrole products. researchgate.net The use of various catalysts and solvent systems, including green options like water or solvent-free conditions, has been explored to improve the efficiency and selectivity of this reaction. wordpress.comresearchgate.netresearchgate.net Mechanochemical activation in a ball mill has also been shown to be an efficient, solventless method for Paal-Knorr synthesis using diamines. researchgate.net
Table 2: Paal-Knorr Synthesis Utilizing Diamine Reactants
| Diamine Reactant | Dicarbonyl Reactant | Product Type | Reference |
|---|---|---|---|
| para-, meta-, or ortho-phenylenediamine | Hexane-2,5-dione | Mono- or Bis-pyrrole | rhhz.net |
| Phenylene-diamines | 2,5-Hexanedione (B30556) | N-derivatized pyrroles | wordpress.com |
| para- and meta-diaminobenzenes | Various diketones | Bis(pyrrole)s | researchgate.net |
| 1,2,5-Oxadiazole-3,4-diamine | 2,5-Hexanedione | Mono-pyrrole | researchgate.net |
This table summarizes various diamines used in the Paal-Knorr reaction to generate pyrrole-containing structures.
Direct N-Functionalization of Pyrrole Diamines
Catalytic Enhancements in this compound and Related Pyrrole Synthesis
The synthesis of pyrroles, including those derived from diamines, has been significantly advanced through the use of various catalysts. These catalysts often provide milder reaction conditions, improved yields, and greater selectivity, with a growing emphasis on environmentally benign options.
In the context of the Paal-Knorr reaction, a wide array of promoting agents has been utilized. These include:
Organocatalysts: Ascorbic acid and citric acid have been used as recyclable, non-toxic organocatalysts for the condensation of hexane-2,5-dione with diamines under solvent-free conditions. researchgate.netresearchgate.net Other organocatalysts like saccharin (B28170) and vitamin B1 have also been reported. nih.gov
Supramolecular Catalysts: β-cyclodextrin has been employed as a catalyst in aqueous media, facilitating the reaction and allowing for easy recovery and reuse. rhhz.net
Metal-Based Catalysts: Iron(III) chloride has been used as an economical and practical catalyst for Paal-Knorr condensation in water, working under very mild conditions. organic-chemistry.org Metal-organic frameworks like MIL-53(Al) have also proven to be efficient catalysts under solvent-free sonication. rsc.org
Other Catalysts: Molecular iodine is an effective catalyst for these reactions, particularly under microwave irradiation in solventless conditions. nih.gov Graphene oxide has also been identified as a recyclable catalyst, with its oxygen-containing functional groups playing a key role in the catalytic process. researchgate.net
The choice of catalyst can be crucial in reactions involving diamines, influencing the selective formation of mono-pyrrole versus bis-pyrrole products. researchgate.net
Table 3: Catalysts Used in the Synthesis of Pyrrole Derivatives
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| β-Cyclodextrin | Paal-Knorr | Aqueous media, reusable | rhhz.net |
| Ascorbic Acid | Paal-Knorr | Recyclable, solvent-free | researchgate.net |
| Citric Acid | Paal-Knorr | Green, solvent-free, mechanochemical | researchgate.net |
| Iron(III) chloride | Paal-Knorr | Mild conditions, aqueous media | organic-chemistry.org |
| MIL-53(Al) | Paal-Knorr | Solvent-free, sonication | rsc.org |
| Molecular Iodine | Paal-Knorr | Microwave-induced, solventless | nih.gov |
| Graphene Oxide | Paal-Knorr | Recyclable | researchgate.net |
This table highlights a selection of modern catalysts that enhance the synthesis of pyrrole derivatives.
Application of Heterogeneous Catalysts (e.g., Metal-Organic Frameworks)
Heterogeneous catalysts offer significant advantages in organic synthesis, including ease of separation, potential for catalyst recycling, and enhanced stability. Metal-Organic Frameworks (MOFs), in particular, have emerged as highly effective catalysts for pyrrole synthesis due to their high surface area, tunable porosity, and well-defined active sites.
Iron-containing MOFs, such as Fe-MIL-101, have demonstrated high activity in the four-component coupling reactions of 1,3-dicarbonyl compounds, amines, aldehydes, and nitromethane (B149229) to produce highly substituted pyrroles. The superior performance of Fe-MIL-101 is attributed to its larger pore size and higher surface area compared to other iron-based MOFs like Fe-MIL-88B and Fe-MIL-53. A key advantage of the Fe-MIL-101 catalyst is its reusability; it can be recovered and reused for at least five cycles without a significant loss of catalytic activity.
Another notable example is the use of a zinc-based MOF, Zn2(OAB), which features both Lewis acidic zinc sites and –NH– groups. This MOF has shown excellent catalytic activity in the Paal-Knorr synthesis of N-substituted pyrroles. For instance, the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole was achieved with a 96% yield in just 16 minutes at 70°C. The catalytic performance of Zn2(OAB) surpassed that of other common catalysts, and it could be reused up to eight times without a significant drop in activity. The synergistic effect of the Lewis acidic zinc sites and the Brønsted acidic -NH- groups within the MOF structure is believed to be responsible for its high efficiency.
The confinement effect within the pores of MOFs can also be exploited to control reaction selectivity. For instance, the synthesis of unsymmetrically substituted NH-pyrroles from α-hydroxyketones and 3-aminocrotonate was successfully achieved using a MOF, where the confined space of the pore channels limited potential overreactions that are common with corresponding homogeneous catalysts.
Beyond MOFs, other heterogeneous catalysts have been successfully employed. A carbon-supported platinum catalyst (Pt/C) has been used for the direct synthesis of 2,5-disubstituted pyrroles through the acceptorless dehydrogenative heterocyclization of 1,2-aminoalcohols and secondary alcohols. This method proved to be highly efficient, with the Pt/C catalyst being recyclable and applicable to a wide range of substrates. Similarly, various nanocatalysts, such as those based on iron oxide, have been developed for the synthesis of N-substituted pyrroles, often under environmentally friendly, solvent-free conditions.
Table 1: Examples of Heterogeneous Catalysis for Pyrrole Synthesis
| Catalyst | Reactants | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Fe-MIL-101 | 1,3-dicarbonyl, amine, aldehyde, nitromethane | Highly substituted pyrrole | High | Not specified |
| Zn2(OAB) | 2,5-hexanedione, aniline | 2,5-dimethyl-1-phenyl-1H-pyrrole | 96 | 70°C, 16 min |
| Pt/C | 2-amino-1-butanol, 1-phenylethanol | 2-ethyl-5-phenyl-1H-pyrrole | 92 | KOtBu |
| Fe3O4@SiO2@propyl-ANDSA MNPs | Primary amine, 2,5-hexanedione | N-substituted pyrrole | High | Room temp, CH3CN |
Organocatalytic Pathways
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in organic synthesis, offering a metal-free alternative that often provides high levels of stereoselectivity. Several organocatalytic strategies have been developed for the synthesis of pyrrole derivatives.
The Paal-Knorr synthesis, a classic method for preparing pyrroles from a 1,4-dicarbonyl compound and a primary amine, can be effectively catalyzed by various organocatalysts. For example, vitamin B1 has been used as a catalyst for the reaction between hexane-2,5-dione and various substituted aromatic amines in ethanol (B145695) at room temperature, yielding N-substituted pyrroles in moderate to excellent yields (25–94%). rjraap.com Saccharin has also been employed as a catalyst for the same reaction, producing N-substituted 2,5-dimethylpyrroles in good yields. rjraap.com
A divergent approach to enantioenriched 2H- and 3H-pyrroles has been developed using a spirocyclic phosphoric acid catalyst. organic-chemistry.org This method, which involves a Fischer-type indolization and a Current time information in Bangalore, IN.cibtech.org-alkyl shift, provides the desired products in good to excellent yields and high enantioselectivities. organic-chemistry.org
Imidazolidinone catalysts have been successfully used in the enantioselective organocatalytic construction of the pyrroloindoline architecture. acgpubs.org The cascade addition-cyclization of tryptamines with α,β-unsaturated aldehydes proceeds with high yields and excellent enantioselectivities. acgpubs.org This methodology has been applied to a broad range of substrates, demonstrating its versatility. acgpubs.org
Furthermore, multicomponent reactions under organocatalytic conditions provide a straightforward route to highly substituted pyrroles. A solvent-free, microwave-assisted synthesis involves the reaction of dicarbonyl compounds and amines in the presence of an organocatalyst to form an enamine intermediate. This intermediate then reacts with a nitroalkene (generated in situ from an aldehyde and nitromethane) to afford the pyrrole after cyclization and elimination steps. rjraap.com
Table 2: Selected Organocatalytic Methods for Pyrrole Synthesis
| Organocatalyst | Reaction Type | Reactants | Product | Yield (%) |
|---|---|---|---|---|
| Vitamin B1 | Paal-Knorr | Hexane-2,5-dione, aromatic amines | N-substituted pyrroles | 25-94 |
| Saccharin | Paal-Knorr | Hexane-2,5-dione, aromatic hydrazides | N-substituted 2,5-dimethylpyrroles | Good |
| Spirocyclic phosphoric acid | Fischer-type indolization/ Current time information in Bangalore, IN.cibtech.org-alkyl shift | Hydrazine, ketone | Enantioenriched 2H- and 3H-pyrroles | Good to excellent |
| Imidazolidinone | Cascade addition-cyclization | Tryptamine, α,β-unsaturated aldehyde | Pyrroloindoline adducts | High |
Homogeneous Metal-Catalyzed Processes for Pyrrole Formation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. Gold and palladium complexes are particularly prominent in the synthesis of pyrroles and their derivatives.
Gold-Catalyzed Syntheses: Gold catalysts, known for their ability to activate alkynes, allenes, and alkenes, have been extensively used in pyrrole synthesis. Gold(I)-catalyzed dehydrative cycloisomerization of β-amino-1,n-diynols is an efficient method for preparing azacycle-fused pyrroles. orientjchem.orgajol.info The reaction proceeds through a nucleophilic attack of the amine on the gold-activated alkyne, leading to the formation of the pyrrole ring. orientjchem.orgajol.info
Another approach involves the gold(I)-catalyzed synthesis of pyrrole derivatives from allenamines. The reaction mechanism involves a nucleophilic attack of the amino group on the allene, followed by protodeauration and subsequent elimination and aromatization steps to yield the pyrrole. Similarly, gold(III) catalysis has been used for the synthesis of indeno[1,2-c]pyrroles from N-propargyl ynamides under mild conditions. orientjchem.orgajol.info
Palladium-Catalyzed Syntheses: Palladium catalysts are highly versatile and have been employed in numerous methods for pyrrole synthesis. A notable example is the palladium-catalyzed stereospecific N-vinylation of pyrroles with vinyl triflates. nih.gov This reaction, utilizing a palladium dibenzylideneacetone (B150790) (Pd2(dba)3) and XPhos ligand system, provides N-vinyl pyrroles with complete stereospecificity and in high yields. nih.gov
Palladium catalysis is also effective in multicomponent reactions. For instance, the coupling of (hetero)aryl iodides, carbon monoxide, and alkyne-tethered imines, catalyzed by Pd(PtBu3)2, leads to the formation of polycyclic pyrroles through an intramolecular 1,3-dipolar cycloaddition. jocpr.com Another palladium-catalyzed method involves the cyclization of enamines containing β-vinyl bromide functionalities to form substituted pyrroles in good yields. researchgate.net Furthermore, a novel palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines has been developed to synthesize 3-bromo-pyrroles, which are valuable intermediates for further structural modifications.
Table 3: Overview of Homogeneous Metal-Catalyzed Pyrrole Syntheses
| Catalyst System | Reaction Type | Reactants | Product | Yield (%) |
|---|---|---|---|---|
| Gold(I) complex | Dehydrative cycloisomerization | β-amino-1,n-diynols | Azacycle-fused pyrroles | Not specified |
| Gold(III) complex | Cyclization | N-propargyl ynamides | Indeno[1,2-c]pyrroles | Good |
| Pd2(dba)3 / XPhos | N-vinylation | Pyrrole, vinyl triflate | N-vinyl pyrrole | 84 |
| Pd(PtBu3)2 | Multicomponent coupling/cycloaddition | Aryl iodide, CO, alkyne-tethered imine | Polycyclic pyrrole | up to 95 |
| Pd(OAc)2 / PPh3 | Cyclization | Enamine with β-vinyl bromide | Substituted pyrrole | 94 |
Advanced Spectroscopic and Structural Characterization of 1h Pyrrole 2,5 Diamine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1H-Pyrrole-2,5-diamine, ¹H and ¹³C NMR would provide critical information about its electronic and chemical environment.
Proton Nuclear Magnetic Resonance (¹H NMR)
In the ¹H NMR spectrum of this compound, one would expect to observe signals for the pyrrole (B145914) ring protons, the amine (NH₂) protons, and the pyrrole NH proton. The chemical shifts (δ) of the two equivalent C-H protons on the pyrrole ring would be influenced by the electron-donating amino groups. For comparison, in unsubstituted pyrrole, these protons appear at approximately 6.7 and 6.2 ppm. bldpharm.com In derivatives like 2,5-diamino-1-phenyl-1H-pyrrole-3,4-dicarbaldehyde, the amine protons (NH₂) appear as a broad signal around 4.0 ppm, and the aromatic protons on the phenyl ring are observed between 7.0 and 7.54 ppm. derpharmachemica.com The pyrrole NH proton typically appears as a broad singlet at a higher chemical shift, often above 8.0 ppm, due to its acidic nature. bldpharm.com
Table 1: Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C-H (ring) | ~5.5 - 6.5 | Singlet |
| NH₂ | ~3.0 - 5.0 | Broad Singlet |
| NH (ring) | >8.0 | Broad Singlet |
Note: This is an illustrative table based on general principles and data from related compounds, not experimental data for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum of this compound would show two distinct signals for the carbon atoms of the pyrrole ring. The C-NH₂ carbons would be significantly shielded by the nitrogen atoms, causing their signals to appear at a higher field (lower ppm value) compared to the C-H carbons. In related structures like N,N'-bis(2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl)ethane-1,2-diamine, the pyrrole ring carbons appear at approximately 127.6 and 105.4 ppm. rsc.org For 2,5-diamino-1-phenyl-1H-pyrrole-3,4-dicarbaldehyde, the aromatic carbons of the phenyl group are observed in the 122-132 ppm range, with the C-N carbon at 166 ppm. derpharmachemica.com
Table 2: Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C-H | ~95 - 110 |
| C-NH₂ | ~130 - 145 |
Note: This is an illustrative table based on general principles and data from related compounds, not experimental data for this compound.
Multidimensional NMR Techniques (e.g., HMQC, HMBC)
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable in confirming the assignments of the ¹H and ¹³C NMR spectra. HMQC would show direct correlations between protons and the carbons they are attached to, while HMBC would reveal longer-range couplings between protons and carbons, helping to piece together the connectivity of the molecule. For instance, in studies of 1H-pyrrole-2,5-dione derivatives, HMQC and HMBC have been used to distinguish between different stereoisomers. mdpi.com
Infrared (IR) Vibrational Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by the stretching vibrations of the N-H and C-H bonds. The amine (NH₂) groups would exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹, one for the symmetric and one for the asymmetric stretch. The pyrrole NH stretch would appear as a single, often broader, band in a similar region. For example, in 3,4-bis((E)-(4-methoxyphenylimino)methyl)-N2,N5-bis(4-methoxyphenyl)-1-p-tolyl-1H-pyrrole-2,5-diamine, an N-H stretch is observed at 3571.65 cm⁻¹. jocpr.com In 2,5-diamino-1-phenyl-1H-pyrrole-3,4-dicarbaldehyde, the NH₂ stretches are seen in the 3325-3138 cm⁻¹ range. derpharmachemica.com C-H stretching of the pyrrole ring would be observed around 3100 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (NH₂) | Asymmetric Stretch | ~3400 - 3500 |
| Amine (NH₂) | Symmetric Stretch | ~3300 - 3400 |
| Pyrrole (NH) | Stretch | ~3300 - 3500 |
| Aromatic C-H | Stretch | ~3100 |
| C=C | Stretch | ~1550 - 1650 |
| C-N | Stretch | ~1250 - 1350 |
Note: This is an illustrative table based on general principles and data from related compounds, not experimental data for this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₄H₇N₃), the calculated monoisotopic mass is 97.063997 g/mol . nih.gov HRMS would be able to confirm this elemental composition with a high degree of confidence. In related pyrrole derivatives, HRMS has been used to confirm the structures of synthesized compounds, such as N¹,N²-bis(2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl)ethane-1,2-diamine, where the calculated m/z for [M+H]⁺ was 303.2543 and the found value was 303.2575. rsc.org
Single Crystal X-ray Diffraction (SCXRD) Studies
Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, SCXRD would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. In the crystal structure of related 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, extensive hydrogen bonding networks are observed. Similarly, for 1H-pyrrole-2,5-dione derivatives, SCXRD has revealed detailed conformational information. mdpi.com It is expected that the crystal structure of this compound would be heavily influenced by hydrogen bonding between the amine groups and the pyrrole NH.
Electron Spin Resonance (ESR) Spectroscopy for Radical-Containing Pyrrole Systems
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects and characterizes species with unpaired electrons, such as free radicals. georgetown.edubhu.ac.in This method is highly specific to paramagnetic species and provides detailed information about the electronic structure and local environment of the unpaired electron. bhu.ac.in In the context of pyrrole systems, ESR spectroscopy is invaluable for studying radical cations, which can be generated through chemical or electrochemical oxidation. dtic.milrsc.org
The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it involves the excitation of electron spins rather than nuclear spins. bhu.ac.in When a paramagnetic sample is placed in a strong magnetic field, the magnetic moments of the unpaired electrons align either parallel or antiparallel to the field, resulting in two distinct energy levels (Zeeman effect). bhu.ac.in Transitions between these energy levels are induced by irradiating the sample with microwave radiation at a fixed frequency while sweeping the magnetic field. georgetown.edu Absorption of the microwave radiation occurs when the energy difference between the spin states matches the energy of the microwaves, generating an ESR spectrum. georgetown.edu
The resulting spectrum is typically presented as the first derivative of the absorption. Key parameters derived from an ESR spectrum include the g-value, which is characteristic of the radical's electronic environment, and hyperfine coupling constants (hfc), which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). georgetown.edubhu.ac.in This hyperfine splitting provides a detailed map of the spin density distribution within the radical. bhu.ac.in
Research Findings in Pyrrole Radical Cations
While direct ESR studies on the this compound radical cation are not extensively documented in the reviewed literature, a significant body of research exists for structurally related pyrrole radical cations. These studies provide a strong basis for understanding the expected spectroscopic features of radical-containing this compound systems.
Studies on the radical cations of various 2,5-disubstituted pyrroles, such as 2,5-di-t-butylpyrrole and 2,5-diphenylpyrrole, have been reported. rsc.org The oxidation of these compounds, for instance using trifluoroacetic acid, generates the corresponding radical cations, which can be analyzed by ESR in fluid solution. rsc.orgrsc.org A common finding in these systems is that the unpaired electron occupies an antisymmetric molecular orbital (ψA), where the nitrogen atom is situated in a nodal plane. rsc.org This electronic configuration results in a relatively small hyperfine coupling constant for the nitrogen nucleus, typically in the range of 3-5 G.
The hyperfine coupling to protons attached to the pyrrole ring and its substituents is particularly informative. For example, the radical cation of 2,5-di-t-butylpyrrole exhibits hyperfine coupling to the two protons at the 3- and 4-positions and to the eighteen protons of the t-butyl groups. The similarity in the hyperfine coupling constants observed for analogous furan, thiophene, and pyrrole radicals underscores the common occupancy of the ψA molecular orbital by the unpaired electron.
In the case of polypyrrole, which is formed from the polymerization of pyrrole units, ESR studies reveal the presence of mobile spins in both its oxidized (conducting) and neutral (insulating) states. dtic.miltandfonline.com The investigation of diradicals where two nitroxide units are linked by a pyrrole-2,5-diyl spacer also provides insight into the spin distribution. nih.gov In these systems, the diradicals exhibit characteristic ESR spectra for a triplet state (S=1), and the analysis of these spectra allows for the determination of the interspin distance. nih.gov
The table below summarizes representative hyperfine coupling constants (in Gauss) for various pyrrole-based radical cations, which can serve as a reference for predicting the ESR characteristics of the this compound radical.
| Compound | Nucleus | Hyperfine Coupling Constant (G) | g-value | Reference |
| 2,5-Di-t-butylpyrrole Radical Cation | a(18H) | 0.62 | 2.0025 | |
| a(2H) | 3.58 | |||
| a(N) | 4.05 | |||
| a(1H) | 0.91 | |||
| 1,4-bis-(2,5-dimethylpyrrol-1-yl)-2,3,5,6-tetramethylbenzene Radical Cation | a(6H) | 16.40 | 2.0025 | |
| a(2H) | 3.52 | |||
| a(N) | 4.28 | |||
| Pyrrole Radical Cation | a(2H) at C2,C5 | ~16 | - | sci-hub.se |
| a(2H) at C3,C4 | - | - | sci-hub.se | |
| a(N) | ~3 | - | sci-hub.se |
Computational and Theoretical Investigations of 1h Pyrrole 2,5 Diamine Electronic Structures and Reactivity
Density Functional Theory (DFT) Calculations for Molecular Geometries and Electronic Properties
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of pyrrole (B145914) derivatives. While specific DFT studies on 1H-Pyrrole-2,5-diamine are not extensively documented in the literature, a wealth of information can be gleaned from computational studies of closely related substituted pyrroles, such as phenylpyrroles and acylpyrroles. These studies provide a robust framework for predicting the molecular geometry and electronic properties of this compound.
The geometry of the pyrrole ring in its substituted forms is known to be sensitive to the nature of the substituents. For this compound, the presence of two amino groups at the 2 and 5 positions is expected to influence the planarity of the ring and the bond lengths and angles. Based on studies of other substituted pyrroles, the bond lengths within the pyrrole ring are anticipated to be in the range of 1.37 Å to 1.43 Å for C-C and C-N bonds. researchgate.net The C-N bonds of the amino groups are also expected to have a partial double bond character due to the delocalization of the nitrogen lone pairs into the aromatic system.
The electronic properties, such as the frontier molecular orbitals (HOMO and LUMO) and the HOMO-LUMO energy gap, are critical in determining the chemical reactivity and kinetic stability of the molecule. The amino groups, being electron-donating, are expected to raise the energy of the HOMO and LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted pyrrole. This would suggest that this compound is more reactive towards electrophiles. The calculated electronic energy of 3-phenylpyrrole was found to be the most stable among its isomers, indicating that the position of substitution significantly impacts stability. researchgate.net
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms, including the identification of intermediates and transition states. While specific studies on the reaction mechanisms of this compound are limited, research on related pyrrole systems provides valuable insights into the methodologies and potential reaction pathways.
For instance, DFT calculations have been employed to investigate the mechanism of the Paal-Knorr pyrrole synthesis, a fundamental reaction for forming the pyrrole ring. sumitomo-chem.co.jp Such studies often explore different potential pathways, calculating the energies of reactants, intermediates, transition states, and products to determine the most favorable reaction route. The use of hybrid functionals, such as BHandHLYP, has been shown to provide results in good agreement with experimental data for organometallic reactions. sumitomo-chem.co.jp
In the context of this compound, quantum chemical modeling could be used to explore its reactivity in various chemical transformations, such as electrophilic substitution, condensation reactions, and oxidation processes. The calculations would involve mapping the potential energy surface for a given reaction, locating the transition state structures, and calculating the activation energies. This information is crucial for understanding the kinetics and thermodynamics of the reaction and for predicting the regioselectivity and stereoselectivity of the products. A quantum chemical study on the reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehydes with hydroxylamine (B1172632) highlighted the importance of including solvent molecules in the calculations to accurately model proton transfer and activation barriers. researchgate.net
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of a molecule, including its various conformations and stereoisomers, plays a pivotal role in its chemical and biological activity. Conformational analysis of substituted pyrroles has been a subject of both experimental and theoretical investigations. These studies reveal that the rotational barriers around the bonds connecting the substituents to the pyrrole ring are generally low, leading to the existence of multiple conformers.
For 2-acylpyrroles, spectroscopic methods combined with DFT calculations have effectively been used to study their conformational preferences. longdom.org These studies have shown that 2-acylpyrroles exist as a mixture of syn and anti-conformers, with the syn-conformer often being predominant. longdom.org The energy difference between these conformers can range from 1.06 to 8.04 kcal/mol, depending on the nature of the acyl group and any N-substitution. longdom.org The planarity of the carbonyl group with respect to the pyrrole ring is a key feature, favoring the formation of hydrogen-bonded dimers. longdom.org
In the case of this compound, the rotation of the amino groups around the C-N bonds would be the primary conformational freedom. It is expected that the molecule would favor a conformation where the amino groups are coplanar with the pyrrole ring to maximize the delocalization of the nitrogen lone pairs into the aromatic system. However, steric interactions between the amino groups and the pyrrole ring hydrogens could lead to non-planar conformations. A computational study of phenylpyrroles using the B3LYP/6-31++G(d,p) level of theory showed a small deviation from planar geometry. researchgate.net The study of stereochemistry focuses on the spatial arrangement of atoms and how this affects the properties of molecules. wikipedia.org
Simulation of Magnetic Properties in Pyrrole-Based Diradical Systems
The study of organic diradicals is a fascinating area of research, driven by their potential applications in molecular magnets and spintronics. Pyrrole-based systems have been utilized as couplers to mediate magnetic interactions between radical centers. Computational simulations, particularly those based on DFT, are crucial for understanding and predicting the magnetic properties of these systems.
Research on pyrrole-2,5-diyl–linked bis(nitronyl nitroxide) and bis(iminonitroxide) diradicals has shown that the pyrrole-2,5-diyl unit acts as an effective coupler, leading to intramolecular antiferromagnetic interactions. mdpi.comresearchgate.net The magnitude of this interaction, quantified by the exchange coupling constant (J), was found to be -77.3 cm⁻¹ for the bis(nitronyl nitroxide) and -22.2 cm⁻¹ for the bis(iminonitroxide) diradical. mdpi.comresearchgate.net These experimental findings are supported by theoretical calculations.
X-ray diffraction analysis of these diradicals revealed that the paramagnetic moieties tend to lie in the plane of the pyrrole ring, a conformation stabilized by intramolecular hydrogen bonds. mdpi.comresearchgate.net This planarity is believed to be important for the observed magnetic coupling. Electron Spin Resonance (ESR) spectroscopy, in conjunction with theoretical modeling, provides further insights into the structure and interspin distances in these diradical systems in solution. mdpi.comresearchgate.net The McConnell's spin alternation rule is a key concept in understanding the ferromagnetic and antiferromagnetic behavior of these diradicals. mdpi.com Theoretical studies on various aromatic couplers have shown that the nature of the coupler is crucial in determining the sign and magnitude of the magnetic coupling. acs.org
Chemical Reactivity and Synthetic Transformations of 1h Pyrrole 2,5 Diamine Derivatives
Electrophilic Aromatic Substitution Patterns on the Pyrrole (B145914) Ring (e.g., Vilsmeier-Haack Formylation)
The pyrrole ring, particularly when activated by electron-donating groups such as amines, is highly susceptible to electrophilic aromatic substitution. jk-sci.comuomustansiriyah.edu.iqpressbooks.pub In the case of 1H-Pyrrole-2,5-diamine and its derivatives, the two amino groups significantly increase the electron density of the pyrrole ring, making it exceptionally reactive towards electrophiles. The substitution pattern is dictated by the directing effects of the amino groups and the inherent reactivity of the pyrrole nucleus.
A prominent example of electrophilic aromatic substitution on pyrrole derivatives is the Vilsmeier-Haack reaction. organic-chemistry.orgresearchgate.netchemtube3d.com This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.com The Vilsmeier reagent, a chloroiminium ion, is the active electrophile that is attacked by the electron-rich pyrrole ring. jk-sci.comorganic-chemistry.org
For pyrroles, the substitution generally occurs at the α-position (C2 or C5) due to the greater stabilization of the cationic intermediate. However, in this compound, these positions are already substituted with amino groups. Therefore, electrophilic substitution is expected to occur at the β-positions (C3 or C4). The strong activating and ortho-, para-directing nature of the amine substituents further favors substitution at these positions.
The general mechanism for electrophilic aromatic substitution involves the attack of the electrophile by the π-electron system of the pyrrole ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex. uomustansiriyah.edu.iqpressbooks.pubmasterorganicchemistry.com This is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. pressbooks.pubmasterorganicchemistry.com In the subsequent fast step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. uomustansiriyah.edu.iqmasterorganicchemistry.com
Table 1: Vilsmeier-Haack Formylation of Pyrrole Derivatives
| Substrate | Reagents | Product | Reference |
| Pyrrole | DMF, POCl₃ | Pyrrole-2-carbaldehyde | chemtube3d.com |
| N-Methylpyrrole | DMF, POCl₃ | N-Methylpyrrole-2-carbaldehyde | organic-chemistry.org |
| 2,5-Dichloropyrrole derivative | DMF, POCl₃ | 2,5-Dichloro-1H-pyrrole-3,4-dicarbaldehyde | amazonaws.com |
Nucleophilic Reactions at Amine and Imine Centers
The chemical character of this compound is also defined by the nucleophilicity of its nitrogen atoms. The two primary amine groups and the endocyclic secondary amine (pyrrole NH) are all potential sites for nucleophilic attack. The exocyclic primary amines are generally more nucleophilic than the pyrrole nitrogen due to the delocalization of the lone pair of the pyrrole nitrogen into the aromatic system.
These amine centers can react with a variety of electrophiles. For instance, they can undergo acylation with acid chlorides or anhydrides to form amides, or alkylation with alkyl halides. The formation of imines through reaction with aldehydes and ketones is another characteristic reaction of primary amines. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. libretexts.orglibretexts.org
Furthermore, under certain conditions, the pyrrole ring itself can exhibit imine-like character. Tautomerization can lead to the formation of a 2-amino-5-imino-2,5-dihydropyrrole structure. The imine nitrogen in this tautomer would be susceptible to nucleophilic attack. Reactions involving nucleophiles attacking the C=N bond are a key feature of imine chemistry. sioc-journal.cn For example, hydrolysis of imines with aqueous acid regenerates the corresponding amine and carbonyl compound. masterorganicchemistry.com
Table 2: Representative Nucleophilic Reactions
| Reactant | Reagent | Product Type | Reference |
| Primary Amine | Aldehyde/Ketone | Imine | masterorganicchemistry.comlibretexts.org |
| Primary Amine | Acid Chloride | Amide | libretexts.org |
| Imine | Water (hydrolysis) | Amine + Carbonyl | masterorganicchemistry.com |
| 1H-pyrrole-2,3-diones | N- and O-nucleophiles | 2-pyrrolones | researchgate.net |
Cycloaddition Reactions of Pyrrole-Containing Systems
Pyrroles can participate as the 4π component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orgsigmaaldrich.com In these reactions, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com The reactivity of the pyrrole ring as a diene is influenced by the substituents present. Electron-donating groups, such as the amino groups in this compound, can enhance the reactivity of the pyrrole ring in normal-electron-demand Diels-Alder reactions.
The Diels-Alder reaction is a powerful tool for the construction of complex cyclic systems with a high degree of stereocontrol. wikipedia.org The reaction typically proceeds through a concerted mechanism, meaning that the new sigma bonds are formed simultaneously. wikipedia.org A variation of this reaction is the hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom. sigmaaldrich.combeilstein-journals.org Pyrrole derivatives can react with heterodienophiles, or the pyrrole itself can act as a heterodienophile if it contains a double bond that is not part of the aromatic system.
Research has shown that furoic acids and their derivatives, despite having electron-withdrawing substituents, can act as reactive dienes in Diels-Alder reactions with maleimide (B117702) dienophiles. rsc.org Photochemical [2+2] cycloaddition reactions of 2,5-dihydro-1H-pyrrole-2-thiones with alkenes have also been reported. rsc.org
Table 3: Diels-Alder Reactions Involving Pyrrole Analogs
| Diene | Dienophile | Product Type | Reference |
| Conjugated Diene | Alkene/Alkyne | Substituted Cyclohexene | wikipedia.org |
| 3-Acylamino-2H-pyran-2-one | Alkyne | Substituted Aniline | chim.it |
| Acylnitroso compound | Thebaine | 1,2-Oxazine | beilstein-journals.org |
Formation of Polycyclic and Fused Heterocyclic Systems
The reactive nature of this compound and its derivatives makes them valuable precursors for the synthesis of polycyclic and fused heterocyclic systems. scribd.comdspmuranchi.ac.in These complex molecules often exhibit interesting biological and material properties. The presence of multiple reactive sites—the amine groups and the activated pyrrole ring—allows for a variety of cyclization strategies.
One common approach involves the reaction of a diamine with a dicarbonyl compound or its equivalent. For instance, the Clauson-Kaas pyrrole synthesis utilizes the reaction of a primary amine with a 2,5-dialkoxytetrahydrofuran to form a 1-substituted pyrrole. thieme-connect.de This principle can be extended to create fused systems. The Fischer-Indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone, is a classic method for forming the indole (B1671886) ring system, a fused benzo-pyrrole. arsdcollege.ac.in
More complex polycyclic systems can be constructed through multi-step sequences or one-pot multi-component reactions. For example, the synthesis of pyrrolo-quinoxaline derivatives has been achieved through the reaction of pyrrole-2,3-diones with 1,2-aromatic diamines. acgpubs.org Furthermore, oxidative cyclization of a thieno[2,3-d]pyrimidin-4(3H)-one derivative with 4-aminobenzoic acid has been used to synthesize a thieno[2,3-d] organic-chemistry.orgwikipedia.orgtriazolo[1,5-a] pyrimidin-8(3H)-one system. mdpi.com
Table 4: Synthesis of Fused Heterocyclic Systems
| Starting Materials | Reaction Type | Fused System | Reference |
| Phenylhydrazone of an aldehyde/ketone | Acid-catalyzed cyclization | Indole | arsdcollege.ac.in |
| o-Formamidotoluene | Base-catalyzed cyclodehydration | Indole | arsdcollege.ac.in |
| Pyrrole-2,3-dione, 1,2-Phenylenediamine | Condensation/Cyclization | 2(1H)-Quinoxalinone | acgpubs.org |
| 2,3-diamino-6-benzoyl-5- methylthieno[2,3-d]pyrimidin-4(3H)-one, 4-aminobenzoic acid | Oxidative cyclization | thieno[2,3-d] organic-chemistry.orgwikipedia.orgtriazolo[1,5-a] pyrimidin-8(3H)-one | mdpi.com |
| Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones | Tandem-cyclization | N-heterocyclic scaffolds | acs.org |
Polymerization and Oligomerization Studies of Pyrrole-Based Monomers
Pyrrole and its derivatives are well-known monomers for the synthesis of conducting polymers, with polypyrrole being one of the most extensively studied examples. The polymerization can be achieved through chemical or electrochemical oxidation. The presence of amino groups on the pyrrole ring, as in this compound, is expected to significantly influence the polymerization process and the properties of the resulting polymer.
The amino groups can affect the oxidation potential of the monomer, the conductivity, and the environmental stability of the polymer. The polymerization of pyrrole monomers typically proceeds via the coupling of radical cations, which are formed upon oxidation. In the case of this compound, the amino groups could also participate in the polymerization process, potentially leading to cross-linking or different polymer architectures.
Studies on the polymerization of related substituted pyrroles have provided insights into these processes. For example, the chemical and electrochemical polymerization of 2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole has been reported to yield a soluble conducting polymer. metu.edu.tr Furthermore, investigations into the oxidant-free polymerization of pyrrole on MXene surfaces have highlighted the roles of surface acidity and confinement in promoting polymerization. metu.edu.tr Oligomerization studies of various monomers, including cyclic ones, have shown that oligomers can form under drying conditions, sometimes catalyzed or initiated by amino acids like glycine. nih.gov
Table 5: Polymerization of Pyrrole Derivatives
| Monomer | Polymerization Method | Polymer Type | Reference |
| Pyrrole | Chemical/Electrochemical Oxidation | Polypyrrole | metu.edu.tr |
| 2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole | Chemical/Electrochemical | Soluble Conducting Polymer | metu.edu.tr |
| Epiiodhydrin and Diphenylguanidine | Spontaneous Oligomerization | Ammonium Oligomers | researchcommons.org |
| Cationic amino acids and hydroxy acids | Dry-down conditions | Depsipeptides | researchgate.net |
Advanced Materials Science and Chemical Biology Applications of 1h Pyrrole 2,5 Diamine Scaffolds
Utilization as Building Blocks for Complex Organic Architectures
The inherent reactivity of the 1H-pyrrole-2,5-diamine scaffold makes it a potent building block for constructing larger, more complex organic molecules. The amino groups can readily participate in various chemical transformations, allowing for the extension of the molecular framework.
One of the most fundamental methods for synthesizing pyrrole (B145914) rings is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.org This reaction can be adapted to use diamines, which can react with γ-diketones to form bis-pyrroles. rhhz.net For instance, the reaction of o-phenylenediamine (B120857) with 2,5-hexanedione (B30556) can lead to both mono- and bis-pyrrole products. researchgate.net This principle allows for the use of diamine precursors to construct elaborate architectures containing multiple pyrrole units.
Furthermore, pyrrole derivatives are widely recognized as essential building blocks in organic synthesis. researchgate.net They serve as precursors for a multitude of heterocyclic compounds and are integral to the synthesis of complex natural products and pharmaceuticals. rhhz.net The functional groups on the pyrrole ring, such as the amino groups in this compound, can be modified to create a diverse range of N-substituted pyrroles with specific functionalities. organic-chemistry.org These modifications are crucial for assembling sophisticated molecular architectures tailored for specific applications in medicinal chemistry and materials science. The synthesis of N-acylpyrroles, for example, can be achieved through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by cyclization to form the pyrrole ring, a process that tolerates a wide variety of functional groups. organic-chemistry.org
Development of Functional Materials (e.g., Organic Semiconductors, Electrochromic Materials)
The electron-rich nature of the pyrrole ring makes the this compound scaffold an attractive component for the development of functional organic materials, such as organic semiconductors and electrochromic polymers. researchgate.net
Pyrrole-based materials are noted for their semiconducting properties and have been investigated for applications in organic field-effect transistors (OFETs) and organic photovoltaics. researchgate.net Although the inherent instability of simple pyrroles can be a challenge, computational modeling has shown that stable materials containing pyrrole units can be synthesized without losing their beneficial electron-donating characteristics. researchgate.net The strong electron-donating ability of pyrrole makes it a good candidate for creating semiconducting materials with high electrical conductivity. researchgate.net For example, 2,3,4,5-Tetramethyl-1H-pyrrole is used as an intermediate in the research and development of organic semiconductors. forecastchemicals.com
In the field of electrochromic materials—materials that change color in response to an electrical voltage—derivatives of this compound have shown significant promise. Conjugated polymers that can switch colors are valuable for applications like smart windows, displays, and data storage. pkusz.edu.cn Polymers containing 2,5-di(2-thienyl)-1H-pyrrole (SNS), a derivative of the diamine scaffold, are particularly effective. These donor-acceptor (D-A) type polymers can exhibit multi-color electrochromism. For instance, a polymer film can be switched between different colors (e.g., orange, green, and blue) by applying a voltage, demonstrating high redox stability and fast response times.
Below is a table summarizing the properties of some electrochromic polymers derived from pyrrole scaffolds.
| Polymer Name | Donor Unit | Acceptor Unit | Color (Neutral) | Color (Oxidized) | Response Time (s) |
| PBOTT-BTD | 3,6-bis(hexyloxy)thieno[3,2-b]thiophene | Benzo[c] wikipedia.orgrhhz.netorganic-chemistry.orgthiadiazole | Green | Blue | Fast |
| Polymer from SNS-carbazole monomer | 2,5-di-2-thienyl-1H-pyrrol-1-yl)phenyl]-9H-carbazole | - | Orange | Green and Blue | 2.0 |
The development of these materials often involves Suzuki coupling reactions or electrochemical polymerization to create thin, active films on conductive surfaces. mdpi.com The resulting polymers often have low driving potentials and high coloration efficiency, making them suitable for practical applications. mdpi.com
Ligand Design in Catalysis Research for Metal Complexes
The nitrogen atoms within the this compound scaffold can act as excellent coordination sites for metal ions, making it a valuable platform for designing ligands used in catalysis. Schiff base ligands, formed by the condensation of amines with aldehydes or ketones, are particularly popular in coordination chemistry due to their versatile coordination modes. researchgate.net
Pyrrole-2-carbaldehyde can be reacted with various amines to form Schiff base ligands that coordinate with metal ions like Fe(II), Co(II), and Ni(II). researchgate.net The resulting metal complexes have been shown to possess enhanced biological activity. researchgate.net This indicates that the diamino functionality of this compound could be used to create bidentate or polydentate ligands capable of forming stable complexes with transition metals.
In the realm of high oxidation state transition metal catalysis, such as in olefin polymerization and other organic syntheses, the design of appropriate ligands is critical. researchgate.netrsc.org Research into titanium-catalyzed multicomponent reactions has led to the synthesis of unusual 2,3-diaminopyrroles. researchgate.netmsu.edu These reactions, which couple alkynes, amines, and isonitriles, are catalyzed by titanium complexes bearing ancillary ligands. The electronic properties of these ligands significantly influence the catalytic activity and the products formed. rsc.org The stability and reactivity of these heteroleptic catalyst systems are a key area of study, where the ligand donor properties play a crucial role. rsc.org The this compound structure offers a framework for developing new ligands with tailored electronic and steric properties to fine-tune the performance of such catalytic systems. rsc.org
Design of Hybrid Chemical Entities for Mechanistic Studies in Chemical Biology
In chemical biology, researchers often design hybrid molecules that combine different structural motifs to probe biological pathways or to create new therapeutic agents. The this compound scaffold is a useful component in this context due to the known biological activities of many pyrrole derivatives. mdpi.com
Pyrrole-2,5-dione (maleimide) derivatives, which are structurally related to the diamine, are present in numerous biologically active molecules, particularly those with anticancer properties. scielo.br This has spurred interest in using these systems as a basis for creating molecular hybrids. For example, new derivatives of 4-amino-7-chloroquinoline have been functionalized with 1H-pyrrole-2,5-dione systems to develop potential new antimalarial agents. scielo.br
Similarly, molecular hybrids combining pyrrole and imidazole (B134444) moieties have been synthesized and studied for their biological properties. nih.gov The goal of creating such hybrids is often to develop agents with selective activity against drug-resistant pathogens. The pyrrole ring acts as a versatile scaffold that can be linked to other pharmacologically active groups to investigate structure-activity relationships and mechanisms of action. chemspider.com The synthesis of these hybrid molecules allows for a diversity-oriented approach to discover new chemical probes and potential drug candidates for a wide range of diseases. researchgate.net
Q & A
What are the primary synthetic routes for 1H-Pyrrole-2,5-diamine derivatives, and how do reaction conditions influence product purity?
Basic Research Question
this compound derivatives are typically synthesized via cyclization of substituted maleimides or through copper-catalyzed substitution reactions. For example, 3-brominated pyrroldione serves as a precursor for synthesizing substituted N-methyl 3-amino-pyrrol-2,5-diones under controlled Cu catalysis . Reaction conditions such as temperature (optimized at 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants significantly impact yield and purity. Impurities often arise from incomplete cyclization or side reactions with residual amines. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate products with >95% purity.
How can spectroscopic data (IR, MS, NMR) resolve structural ambiguities in this compound derivatives?
Basic Research Question
Key spectroscopic benchmarks for this compound derivatives include:
- IR : Strong absorption bands at ~1700–1750 cm⁻¹ (C=O stretching of the pyrroledione ring) and ~3300 cm⁻¹ (N-H stretching) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 201.22 for N-phenethyl derivatives) and fragmentation patterns (e.g., loss of CO groups) confirm substituent identity .
- NMR : Distinct proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm in phenyl-substituted derivatives) and carbon shifts (e.g., carbonyl carbons at δ 170–175 ppm) differentiate regioisomers .
What methodological advancements address contradictions in quantifying 1H-Pyrrole-2,5-diones in complex environmental matrices?
Advanced Research Question
Traditional GC-MS methods for analyzing maleimides (1H-Pyrrole-2,5-diones) in sediments/soils face challenges like co-elution and low sensitivity for high-molecular-weight derivatives. A breakthrough involves two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-ToF-MS) . This method separates co-eluting compounds via orthogonal polarity columns (e.g., DB5-MS × BPX50) and detects trace derivatives (e.g., Me,i-Pr maleimide) with 10× higher sensitivity than GC-MS. For example, Lake Rotsee sediment analysis revealed discrepancies in low-MW maleimide quantification (e.g., H,H and Me,Me derivatives) due to GC-MS’s inferior resolution .
How do 1H-Pyrrole-2,5-diones serve as biomarkers for ancient redox conditions in geological studies?
Advanced Research Question
Alkyl-substituted maleimides (e.g., Et,H and Me,vinyl derivatives) are degradation products of chlorophyll and bacteriochlorophyll. Their distribution in sedimentary records correlates with photic zone euxinia (anoxic-sulfidic conditions). For instance, high abundances of Me,Me maleimides in Cretaceous sediments indicate prolonged anoxia, while vinyl-substituted derivatives suggest microbial sulfur cycling. Analytical workflows involve:
Extraction with dichloromethane/methanol (9:1).
Purification via silica gel chromatography.
Quantification using GC×GC-ToF-MS with isotopic internal standards (e.g., d₃-maleimide) .
What strategies mitigate thermal degradation during the synthesis of thermally labile this compound derivatives?
Advanced Research Question
Thermal instability in derivatives like 3-(1H-indol-7-yl)-4-(6-methoxy-1H-indol-3-yl)-1H-pyrrole-2,5-dione (m/z 357.36) arises from strained ring systems. Mitigation strategies include:
- Low-temperature reactions : Conducting substitutions at ≤40°C in inert atmospheres (argon/nitrogen).
- Protecting groups : Using tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during synthesis.
- Lyophilization : Freeze-drying final products to prevent hydrolytic degradation .
How do steric and electronic effects influence the biological activity of substituted 1H-Pyrrole-2,5-diones?
Advanced Research Question
Substituents at the 3-position of the pyrroledione ring modulate interactions with biological targets. For example:
- Electron-withdrawing groups (e.g., -Br at the 2-bromophenyl derivative) enhance inhibitory activity against phospholipase C (IC₅₀ = 0.8 µM) by polarizing the carbonyl groups.
- Bulky substituents (e.g., phenethyl groups) reduce blood-brain barrier penetration but increase selectivity for peripheral enzymes .
What analytical challenges arise in distinguishing this compound tautomers, and how are they resolved?
Advanced Research Question
Tautomeric equilibria between this compound and 3-pyrroline-2,5-dione forms complicate structural characterization. Dynamic NMR spectroscopy (DNMR) at variable temperatures (e.g., –40°C to 25°C) slows tautomerization, allowing observation of distinct proton environments. Computational methods (DFT at B3LYP/6-31G*) predict dominant tautomers based on solvent polarity (e.g., keto-form dominance in DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
